An In-depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester
An In-depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a naturally occurring sesquiterpene lactone glycoside. This class of compounds, primarily found in the Asteraceae family of plants, is of significant interest to the scientific community due to a wide range of potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological significance.
Chemical Properties
Quantitative data for 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester has been compiled from various sources to provide a clear summary of its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C21H30O9 | [][2] |
| Molecular Weight | 426.46 g/mol | [2] |
| CAS Number | 75911-16-9 | [][2] |
| Physical Description | Solid powder | [][3] |
| Melting Point | 84 - 86 °C | [3] |
| Predicted Water Solubility | 2.56 g/L | [4] |
| Predicted logP | 0.26 | [4] |
Experimental Protocols
General Isolation and Purification Workflow
The following diagram outlines a typical workflow for the extraction and purification of sesquiterpene lactone glycosides from plant material.
Caption: Generalized workflow for the isolation of sesquiterpene lactone glycosides.
Detailed Methodology:
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Extraction: The dried and powdered plant material is extracted with a polar organic solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
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Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactone glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.
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Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques.
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Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
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Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography.
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High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically carried out using preparative reversed-phase HPLC.
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Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods:
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight and elemental composition (via high-resolution mass spectrometry).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment:
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¹H NMR: To determine the proton environment.
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¹³C NMR: To determine the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC, NOESY): To establish correlations between protons and carbons, and to determine the stereochemistry of the molecule.
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Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is limited. However, a structurally related compound, Taraxinic acid β-D-glucopyranosyl ester , has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6]. Given the minor structural difference (the absence of a double bond at the 11,13 position), it is plausible that 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester may exhibit similar biological activity.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.
Hypothesized Nrf2 Signaling Pathway Activation
The following diagram illustrates the potential mechanism of action of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester via the Nrf2 signaling pathway.
Caption: Hypothesized activation of the Nrf2 signaling pathway.
Conclusion
11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside with well-defined chemical properties. While specific experimental data on its biological activity is scarce, its structural similarity to known Nrf2 activators suggests a promising avenue for future research. The generalized protocols for isolation and characterization provided herein offer a solid foundation for researchers aiming to investigate this and other related natural products. Further studies are warranted to fully elucidate the pharmacological potential of this compound and its mechanism of action.
References
- 2. 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester | TargetMol [targetmol.com]
- 3. 11,13-Dihydrotaraxinic acid glucosyl ester | C21H30O9 | CID 131751877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 11,13-Dihydrotaraxinic acid glucosyl ester (FDB014647) - FooDB [foodb.ca]
- 5. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
